![molecular formula C21H39N3O3 B15008048 4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15008048.png)
4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Overview
Description
4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a complex organic compound known for its unique structure and properties. This compound is characterized by its spirocyclic framework, which includes a piperidine ring and multiple methyl groups, contributing to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves multiple steps. One common method starts with the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine to 4-hydroxy-2,2,6,6-tetramethylpiperidine using catalytic hydrogenation in water . The resulting product is then reacted with formaldehyde or paraformaldehyde and formic acid under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine: A related compound with a simpler structure, used in similar applications.
2,2,6,6-Tetramethyl-4-piperidinol: Another similar compound, known for its stability and reactivity.
Uniqueness
4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one stands out due to its spirocyclic framework and multiple methyl groups, which contribute to its unique chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C21H39N3O3 |
---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
4-hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C21H39N3O3/c1-16(2)10-14(11-17(3,4)22-16)24-15(25)27-21(20(24,9)26)12-18(5,6)23-19(7,8)13-21/h14,22-23,26H,10-13H2,1-9H3 |
InChI Key |
UYCDKYYLWWFWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2C(=O)OC3(C2(C)O)CC(NC(C3)(C)C)(C)C)C |
Origin of Product |
United States |
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